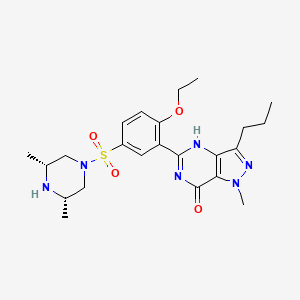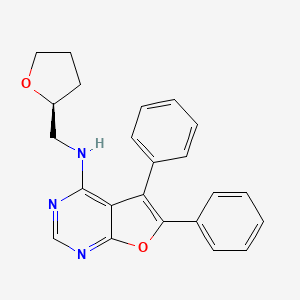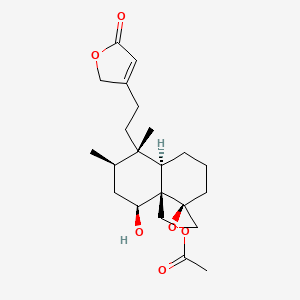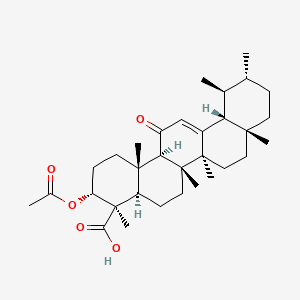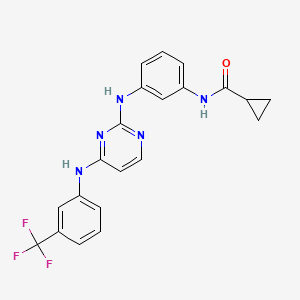
Béraprost
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beraprost is an organic heterotricyclic compound that is (3aS,8bS)-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan in which the hydrogens at positions 1R, 2R and 5 are replaced by (3S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl, hydroxy and 3-carboxypropyl groups, respectively. It is a prostaglandin receptor agonist which is approved to treat pulmonary arterial hypertension in Asia. It has a role as a vasodilator agent, a platelet aggregation inhibitor, an antihypertensive agent, a prostaglandin receptor agonist and an anti-inflammatory agent. It is a monocarboxylic acid, an organic heterotricyclic compound, a secondary alcohol, a secondary allylic alcohol and an enyne. It is a conjugate acid of a beraprost(1-).
Beraprost is a synthetic analogue of prostacyclin, under clinical trials for the treatment of pulmonary hypertension. It is also being studied for use in avoiding reperfusion injury.
Applications De Recherche Scientifique
Traitement de l'hypertension artérielle pulmonaire (HTAP)
Le béraprost est utilisé dans le traitement de l'hypertension artérielle pulmonaire (HTAP). Une étude a exploré la sécurité et l'efficacité du passage des patients du this compound au selexipag, un nouvel agoniste sélectif du récepteur de la prostacycline, au sein d'une cohorte japonaise . L'étude a utilisé un design multicentrique, ouvert, prospectif, où 25 patients atteints d'HTAP mal contrôlés sous this compound ont été transférés au selexipag .
Maladie rénale chronique (MRC) chez le chat
Le this compound a été utilisé en médecine vétérinaire pour le traitement de la maladie rénale chronique (MRC) chez le chat . Une étude a démontré que le traitement au this compound était associé à une meilleure survie globale chez les chats souffrant de MRC .
Maladie rénale chronique (MRC) chez l'homme
Le this compound sodique (BPS) est un analogue de la prostacycline (PGI2) actif par voie orale qui démontre une prévention de la progression de la maladie rénale chronique (MRC) dans divers modèles animaux en maintenant le flux sanguin rénal et en atténuant la condition ischémique rénale .
Lésion de reperfusion
Le this compound est en cours d'essais cliniques pour son utilisation dans la prévention de la lésion de reperfusion .
Effets vasoprotecteurs
Le this compound induit l'oxyde nitrique synthase endothéliale (eNOS) et augmente la production de NO dans les cellules endothéliales vasculaires (souris, humaine et bovine) pour améliorer la fonction endothéliale .
Effets cytoprotecteurs
Le this compound améliore l'expression du facteur de croissance des hépatocytes pour fournir des effets cytoprotecteurs endothéliaux dans un modèle de rat diabétique .
Mécanisme D'action
Beraprost, also known as 4-(2-Hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoic acid, is a synthetic analogue of prostacyclin . It has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .
Target of Action
Beraprost primarily targets prostacyclin membrane receptors . These receptors play a crucial role in the regulation of vascular tone and platelet aggregation .
Mode of Action
Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca 2+ from intracellular storage sites . This reduction in the influx of Ca 2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .
Biochemical Pathways
The binding of Beraprost to prostacyclin receptors leads to a decrease in intracellular calcium levels, which in turn causes vasodilation and inhibition of platelet aggregation . These effects are likely to involve relaxation of vascular smooth cells, inhibition of platelet aggregation, dispersion of existing platelet aggregates, inhibition of chemotaxis and cell proliferation, and cytoprotective effects .
Pharmacokinetics
Beraprost is administered orally and has a bioavailability of 50–70% . The elimination half-life of Beraprost is approximately 35–40 minutes . The metabolism of Beraprost is currently unknown .
Result of Action
Beraprost has vasodilatory , antiplatelet , and cytoprotective effects . It is generally well tolerated and is an effective agent in the treatment of patients with Buerger’s disease and arteriosclerosis obliterans . In patients with intermittent claudication, significant benefits of Beraprost compared with placebo were reported in a randomized clinical trial .
Analyse Biochimique
Biochemical Properties
Beraprost binds to prostacyclin membrane receptors linked to adenylate cyclase, which induces the production of cyclic adenosine and guanosine monophosphates . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
Beraprost has been shown to have significant effects on renal function. It has been found to significantly decrease blood urea nitrogen (BUN) and cystatin C levels in patients with diabetes . No significant effect was observed on the cardiometabolic profile .
Molecular Mechanism
Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca2+ from intracellular storage sites . This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .
Propriétés
| Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation. | |
Numéro CAS |
88430-50-6 |
Formule moléculaire |
C24H30O5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |
InChI |
InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1 |
Clé InChI |
CTPOHARTNNSRSR-APJZLKAGSA-N |
SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
SMILES isomérique |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
SMILES canonique |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
88475-69-8 (hydrochloride salt) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate beraprost beraprost sodium TRK 100 TRK-100 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


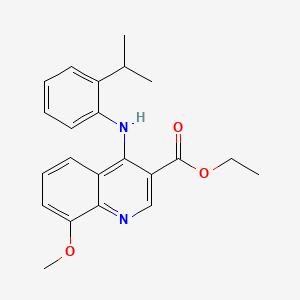

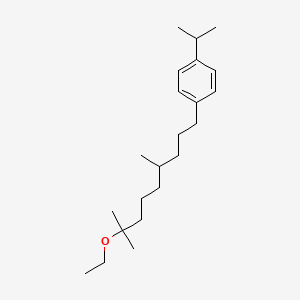
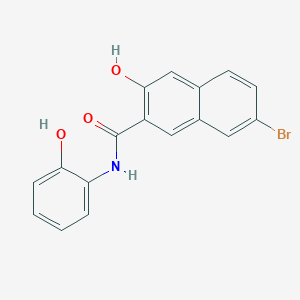
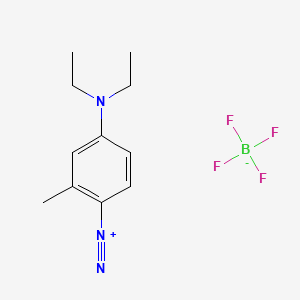
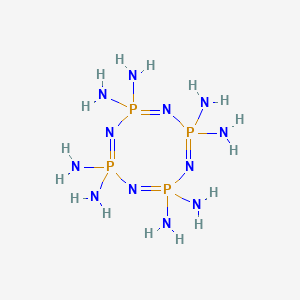
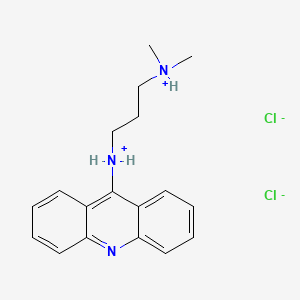
![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)
![[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1666730.png)
